molecular formula C8H16O3 B12903831 Hexyl methyl carbonate CAS No. 39511-75-6

Hexyl methyl carbonate

Cat. No.: B12903831
CAS No.: 39511-75-6
M. Wt: 160.21 g/mol
InChI Key: ZMMHOYZEWJGLPA-UHFFFAOYSA-N
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Description

Hexyl methyl carbonate is an organic compound belonging to the class of esters. It is formed by the esterification of hexanol and methyl carbonate. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound, in particular, is valued for its fruity and floral scent, making it a popular choice in perfumery and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl methyl carbonate can be synthesized through the esterification reaction between hexanol and methyl carbonate. The reaction typically involves heating hexanol with methyl carbonate in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Hexanol+Methyl CarbonateHexyl Methyl Carbonate+Water\text{Hexanol} + \text{Methyl Carbonate} \rightarrow \text{this compound} + \text{Water} Hexanol+Methyl Carbonate→Hexyl Methyl Carbonate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl methyl carbonate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and methyl carbonate.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Hexanol and methyl carbonate.

    Reduction: Hexanol and methanol.

    Transesterification: A different ester and an alcohol.

Scientific Research Applications

Hexyl methyl carbonate has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. It is also used in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of hexyl methyl carbonate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral scent. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Hexyl methyl carbonate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate. While all these esters share similar chemical properties, this compound is unique due to its specific aroma profile. The following table highlights some similar compounds:

Compound Structure Aroma Profile
Ethyl Acetate CH3COOCH2CH3 Fruity, Sweet
Butyl Acetate CH3COO(CH2)3CH3 Fruity, Banana-like
Octyl Acetate CH3COO(CH2)7CH3 Fruity, Orange-like
This compound CH3OCOO(CH2)5CH3 Fruity, Floral

This compound stands out due to its unique combination of fruity and floral notes, making it a preferred choice in perfumery and cosmetics.

Properties

CAS No.

39511-75-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

hexyl methyl carbonate

InChI

InChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3

InChI Key

ZMMHOYZEWJGLPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OC

Origin of Product

United States

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